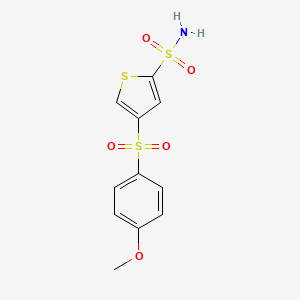
2-n-Propylisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-n-Propylisophthalic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of isophthalic acid, where a propyl group is attached to the second carbon of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-n-Propylisophthalic acid can be synthesized through the nitration of isophthalic acid followed by the reduction of the nitro group to an amine and subsequent alkylation with propyl chloride. The reaction conditions typically involve the use of strong acids and bases, and the process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is often produced through a more streamlined process involving the direct alkylation of isophthalic acid with propyl chloride under controlled conditions. This method is preferred for its efficiency and scalability, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-n-Propylisophthalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions typically involve the use of nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can produce alcohols or amines as products.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-n-Propylisophthalic acid has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism by which 2-n-Propylisophthalic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are critical for microbial survival.
Vergleich Mit ähnlichen Verbindungen
2-Methylisophthalic acid
2-Ethylisophthalic acid
2-Butylisophthalic acid
2-Hexylisophthalic acid
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-propylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-2-4-7-8(10(12)13)5-3-6-9(7)11(14)15/h3,5-6H,2,4H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
YEQJJGTWQJNJOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC=C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357918.png)

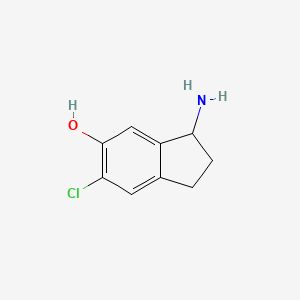
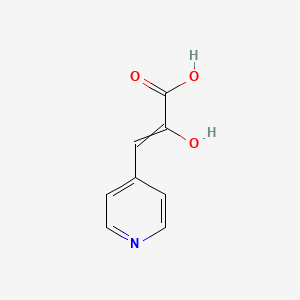
![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)

![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)
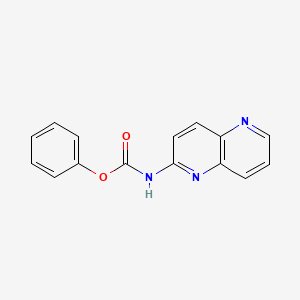
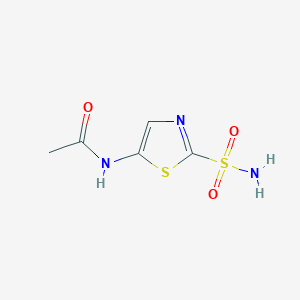
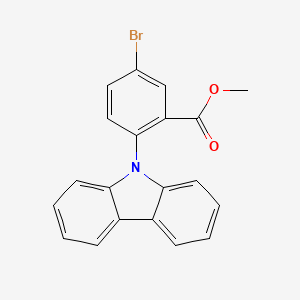
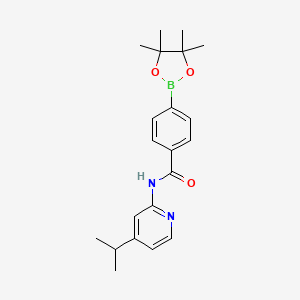
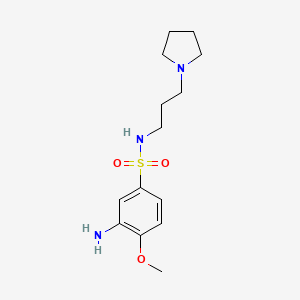
![2-Chloro-5-[1-(3,5-dimethoxyphenyl)ethoxy]pyrimidine](/img/structure/B15357970.png)
